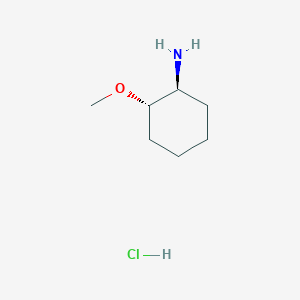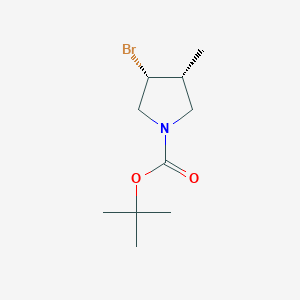
5-Iodo-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- 5-Iodo-1,2,3,4-tetrahydronaphthalene is a key intermediate in the synthesis of various medicinal compounds. For instance, it is utilized in the development of 5-HT6 receptor antagonists (Teng Da-wei, 2013). These antagonists are important for their potential role in treating neurodegenerative diseases like Alzheimer's.
- It also plays a role in the synthesis of 5-HT7 receptor agents. A study focused on the structure-activity relationships of certain compounds derived from 1,2,3,4-tetrahydronaphthalene, highlighting their affinity and activity at the 5-HT7 receptor, which is significant in understanding various psychiatric and neurological disorders (M. Leopoldo et al., 2007).
Green Chemistry and Synthesis Techniques
- A study demonstrated an eco-friendly approach to synthesize derivatives of 1,2,3,4-tetrahydronaphthalene, like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, using a mortar and pestle grinding technique. This method aligns with green chemistry principles and highlights the compound's versatility in synthesizing bioactive molecules (Thirupathi Damera & Ramakanth Pagadala, 2023).
Spectroscopic and Electrochemical Studies
- 5-Phenyl-1,2,3,4-tetrahydronaphthalene derivatives were synthesized and characterized, providing insights into their spectroscopic properties. These studies are crucial for understanding the electronic and structural features of such compounds, which can have implications in various fields like material science (M. Pietrzak & A. Bajorek, 2013).
Self-Assembly and Molecular Structures
- Research on the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules using scanning tunneling microscopy revealed chiral structures like herringbone and pinwheel arrangements. This finding is significant in the field of nanotechnology and molecular engineering (F. Silly et al., 2017).
Autoignition Studies
- The compound's role in fuel surrogates was investigated, where the ignition delays of tetralin/air mixtures were measured under various conditions. Such studies are vital for understanding the combustion properties of hydrocarbons in transportation fuels (M. Raza et al., 2020).
Safety and Hazards
5-Iodo-1,2,3,4-tetrahydronaphthalene has a GHS07 signal word, indicating that it is a warning. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-iodo-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNACVFOFCZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
56804-95-6 |
Source


|
| Record name | 5-iodo-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2393033.png)
![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2393037.png)

![4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2393040.png)




